molecular formula C12H12N2O3 B13982220 Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B13982220
M. Wt: 232.23 g/mol
InChI Key: LEOZASWRJBTDJB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction can produce hydroxyquinazolines .

Scientific Research Applications

Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-methyl-4-oxoquinazoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-9-7-5-4-6-8(9)11(15)14(10)2/h4-7H,3H2,1-2H3

InChI Key

LEOZASWRJBTDJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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